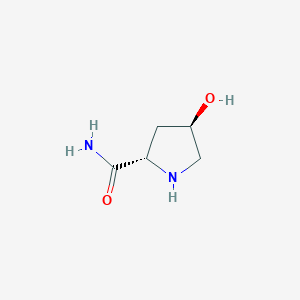![molecular formula C23H21N3O5S B2390804 N-(4-methoxybenzyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 1260923-77-0](/img/no-structure.png)
N-(4-methoxybenzyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxybenzyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C23H21N3O5S and its molecular weight is 451.5. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxybenzyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxybenzyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Studies and Bioequivalence
Compounds with complex structures similar to the one mentioned often undergo pharmacological evaluations to assess their therapeutic potential, safety profiles, and bioequivalence. For example, studies on non-steroidal anti-inflammatory agents and acetaminophen analogs have highlighted the importance of evaluating pharmacokinetic parameters (Tmax, Cmax, AUC, t1/2 beta) to assess bioequivalence between different formulations (Annunziato & di Renzo, 1993). These studies are crucial for understanding how the body absorbs, distributes, metabolizes, and excretes such compounds, informing dosage and administration guidelines for clinical use.
Imaging Applications
Radioligands similar in structure or function to the specified compound have been developed for imaging applications, such as PET scans to image inflammation in the brain by targeting peripheral benzodiazepine receptors (PBRs) (Brown et al., 2007). These studies are instrumental in non-invasively investigating various neurological conditions, providing insights into disease mechanisms and aiding in the development of new therapeutic interventions.
Toxicity and Safety Evaluations
Research on compounds with similar functionalities often includes evaluations of their potential toxicity and safety profiles. For instance, studies have explored the clinical toxicity associated with the recreational use of certain compounds, highlighting the importance of understanding the adverse effects and risks associated with their use (Hill et al., 2013). Such research is critical for informing regulatory decisions and ensuring the safe use of chemical compounds in various applications.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-methoxybenzyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 2-amino-3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-acetic acid with 4-methoxybenzaldehyde, followed by acetylation of the resulting product with acetic anhydride and N,N-dimethylformamide (DMF).", "Starting Materials": [ "2-amino-3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-acetic acid", "4-methoxybenzaldehyde", "acetic anhydride", "N,N-dimethylformamide (DMF)" ], "Reaction": [ "Step 1: Condensation of 2-amino-3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-acetic acid with 4-methoxybenzaldehyde in the presence of a base such as triethylamine or sodium acetate to form N-(4-methoxybenzyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide.", "Step 2: Acetylation of the resulting product with acetic anhydride and N,N-dimethylformamide (DMF) in the presence of a base such as triethylamine or pyridine to form the final product, N-(4-methoxybenzyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide." ] } | |
Numéro CAS |
1260923-77-0 |
Formule moléculaire |
C23H21N3O5S |
Poids moléculaire |
451.5 |
Nom IUPAC |
2-[3-(2-methoxyphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C23H21N3O5S/c1-30-16-9-7-15(8-10-16)13-24-20(27)14-25-18-11-12-32-21(18)22(28)26(23(25)29)17-5-3-4-6-19(17)31-2/h3-12H,13-14H2,1-2H3,(H,24,27) |
Clé InChI |
OIBCTNWVQMYSNI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4OC)SC=C3 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[1-(6-fluoro-5-methylpyridin-3-yl)-N-methylformamido]-2-methylpropanoic acid](/img/structure/B2390722.png)

![3-cyclopentyl-N-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide](/img/structure/B2390725.png)
![(E)-2-(1H-benzo[d]imidazol-1-yl)-N'-(2,4,5-trimethoxybenzylidene)acetohydrazide](/img/structure/B2390727.png)

![4-{7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-1-yl}pyridine](/img/structure/B2390732.png)
![N-(2-benzoyl-4-bromophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2390733.png)


![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide](/img/structure/B2390737.png)
![N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride](/img/structure/B2390738.png)
![ethyl 2-(benzoylamino)-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate](/img/structure/B2390739.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2390740.png)
![(2,2-Difluorospiro[2.2]pentan-5-yl)methanamine;hydrochloride](/img/structure/B2390741.png)